5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-Ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused pyridine-pyrimidine core with annulated uracil-like features. The compound features an ethoxy group at position 5, a methyl group at position 1, and a propargyl substituent at position 3 (Figure 1). The propargyl moiety in this compound may enhance reactivity and interaction with biological targets through alkyne-mediated cross-coupling or hydrogen bonding .
Properties
IUPAC Name |
5-ethoxy-1-methyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-4-8-16-12(17)10-9(19-5-2)6-7-14-11(10)15(3)13(16)18/h1,6-7H,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINMWTUPZOFBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-3-Propargyluracil
Initial alkylation of uracil at N-1 and N-3 positions is achieved using methyl iodide and propargyl bromide. In anhydrous dimethylformamide (DMF), uracil reacts with methyl iodide in the presence of potassium carbonate (K₂CO₃) to yield 1-methyluracil. Subsequent treatment with propargyl bromide under similar conditions introduces the propargyl group at N-3, forming 1-methyl-3-propargyluracil.
Introduction of Ethoxy Group at C-5
Chlorination of 1-methyl-3-propargyluracil using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline generates 5-chloro-1-methyl-3-propargyluracil. Ethoxy substitution is achieved via nucleophilic displacement with sodium ethoxide (NaOEt) in ethanol, yielding 5-ethoxy-1-methyl-3-propargyluracil.
Cyclization to Pyrido[2,3-d]Pyrimidine
The pyrido ring is formed via Vilsmeier-Haack cyclization. Treatment of 5-ethoxy-1-methyl-3-propargyluracil with phosphoryl chloride (POCl₃) and DMF generates a reactive chloro-iminium intermediate, which undergoes cyclization with cyanoacetamide in ethanol to furnish the fused pyrido[2,3-d]pyrimidine core.
Vilsmeier-Haack-Mediated Ring Formation
This method prioritizes early pyrido ring construction using the Vilsmeier-Haack reaction.
Preparation of 6-Amino-1,3-Disubstituted Uracil
6-Aminouracil is alkylated at N-1 and N-3 with methyl and propargyl groups, respectively, using alkyl halides and K₂CO₃. The resulting 6-amino-1-methyl-3-propargyluracil serves as the precursor.
Chlorination and Cyclization
Reaction with POCl₃/DMF forms a 5-chloro intermediate, which is treated with cyanoacetamide and triethylamine to induce cyclization. The ethoxy group is introduced post-cyclization by substituting the chloride with NaOEt, achieving the target compound.
Aza-Wittig Reaction Strategy
The aza-Wittig reaction constructs the pyrimidine ring through iminophosphorane intermediates.
Synthesis of Iminophosphorane
6-Amino-5-ethoxyuracil reacts with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to form an iminophosphorane.
Ring Closure
The iminophosphorane undergoes reaction with phenyl isocyanate in dichloromethane, followed by propan-1-amine, to yield the pyrido[2,3-d]pyrimidine skeleton. Subsequent methylation with dimethyl sulfate introduces the N-1 methyl group.
One-Pot Multicomponent Synthesis
Efficient one-pot methods utilize heterogeneous catalysts for convergent synthesis.
Silica-Supported Catalysis
A mixture of 5-ethoxypyrimidine-2,4-dione, propargyl bromide, and methyl iodide reacts in the presence of SiO₂ nanoparticles under reflux. The catalyst facilitates simultaneous alkylation and cyclization, producing the target compound in a single step.
Solvent and Optimization
Ethanol or aqueous media are preferred for eco-friendly synthesis. Yields improve with microwave irradiation or ultrasonic conditions, reducing reaction times from hours to minutes.
Reductive Alkylation Pathway
Reductive alkylation introduces the methyl group post-cyclization.
Formation of Pyrido Core
5-Ethoxy-3-propargylpyrido[2,3-d]pyrimidine-2,4-dione is synthesized via cyclocondensation of 5-ethoxyuracil with acetaldehyde derivatives.
N-1 Methylation
The secondary amine at N-1 undergoes reductive alkylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in acetic acid, selectively introducing the methyl group.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can lead to the formation of dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with pyrido[2,3-d]pyrimidine moieties exhibit significant antitumor effects. For instance, derivatives of this compound have been shown to target specific receptors involved in cancer cell proliferation. A study highlighted the ability of similar pyrido[2,3-d]pyrimidine compounds to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
Antiviral Properties
Recent investigations into the antiviral properties of pyrido[2,3-d]pyrimidine derivatives have shown promising results against viruses such as H5N1 and SARS-CoV-2. The mechanism involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development. The synthesis of hybrid compounds combining benzothiazole and pyridine structures has demonstrated enhanced antiviral activity compared to their parent compounds .
Pharmacology
Mechanisms of Action
The pharmacological profile of 5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suggests multiple mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in metabolic pathways related to cancer and viral infections.
- Receptor Modulation : Some derivatives have been identified as modulators of various receptors implicated in cellular signaling pathways relevant to disease states.
Biochemical Applications
Biochemical Assays
The compound has been utilized in biochemical assays aimed at understanding its interaction with biological macromolecules. For instance, studies have employed fluorescence spectroscopy and other analytical techniques to assess binding affinities and interaction dynamics with proteins involved in disease mechanisms.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study focusing on the antitumor efficacy of pyrido[2,3-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their inhibitory effects on cancer cell lines. The most potent analogs demonstrated IC50 values in the nanomolar range against various cancer types. These findings support the potential for developing targeted therapies based on this compound's structure.
Case Study 2: Antiviral Screening
A series of antiviral screenings conducted against H5N1 and SARS-CoV-2 revealed that certain derivatives exhibited significant inhibition rates. The studies employed both in vitro and in vivo models to validate the effectiveness of these compounds as potential therapeutic agents against viral infections.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key structural variations among pyrido[2,3-d]pyrimidine analogues influence electronic properties, solubility, and bioactivity. A comparative analysis is summarized in Table 1 .
Table 1: Structural and Physicochemical Properties of Selected Pyrido[2,3-d]Pyrimidine Derivatives
- Electronic Properties : The HOMO-LUMO gap (ΔE) of hydroxybenzoyl derivatives (e.g., 6a–d, ΔE = 3.91–4.10 eV) suggests lower reactivity compared to the target compound, where the propargyl group may narrow ΔE, enhancing electron-deficient character.
- Solubility: Amino-substituted derivatives (e.g., 5-amino-1,3-diethyl ) exhibit higher aqueous solubility due to polar groups, whereas the target compound’s ethoxy and propargyl substituents favor lipid membrane penetration.
Computational and Spectroscopic Insights
- DFT Analysis : For hydroxybenzoyl derivatives (6a–d), natural bond orbital (NBO) analysis revealed charge transfer between substituents and the pyridopyrimidine core, stabilizing the molecule . Similar interactions are expected for the target compound’s propargyl group.
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) in pyridopyrimidines appear at 1650–1750 cm⁻¹, consistent across derivatives .
Biological Activity
5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and other enzymes. This compound's structure suggests it may interact with several biological targets, making it a candidate for further pharmacological studies.
The chemical characteristics of 5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are summarized in the table below:
| Property | Value |
|---|---|
| Common Name | 5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 921461-27-0 |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
Kinase Inhibition
Research indicates that pyrido[2,3-d]pyrimidine derivatives can act as inhibitors of various kinases. A study demonstrated that related compounds significantly inhibited eukaryotic elongation factor 2 kinase (eEF-2K) activity in breast cancer cells (MDA-MB-231) with IC50 values of 420 nM for compound 6 and 930 nM for compound 9. These findings suggest that modifications to the pyrido[2,3-d]pyrimidine structure can enhance inhibitory potency against eEF-2K .
Antimicrobial Activity
The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have also been explored. Compounds similar to 5-ethoxy-1-methyl have shown activity against various bacterial strains by disrupting membrane integrity. This mechanism is crucial for their efficacy against pathogens .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies have revealed that specific substituents on the pyrido[2,3-d]pyrimidine scaffold significantly affect biological activity. For instance:
- Ethyl group at R1 and CONH₂ at R2 were found to be optimal for enhancing eEF-2K inhibition.
This information is vital for the rational design of more potent derivatives .
Case Study 1: eEF-2K Inhibition
In a detailed study involving the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives, it was found that compound modifications led to varying degrees of eEF-2K inhibition. The study utilized a radioactive assay to measure kinase activity, establishing a clear link between structural features and inhibitory potency .
Case Study 2: Antimycobacterial Activity
Another study focused on the anti-mycobacterial activity of related compounds showed promising results against Mycobacterium tuberculosis. The synthesized derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating their potential as therapeutic agents against tuberculosis .
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology : Synthesis typically involves cyclocondensation reactions followed by alkylation. For example, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffolds are synthesized via base-mediated cyclocondensation of substituted uracils with ketones or activated nitriles . Alkylation at position 1 or 3 is achieved using propargyl halides (e.g., prop-2-yn-1-yl chloride) in DMF with potassium carbonate as a base .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetone, KOH/EtOH, reflux | 45–60 | |
| Alkylation | Propargyl chloride, K₂CO₃, DMF, 80°C | 70–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Signals for the ethoxy group appear as a quartet at ~1.3–1.5 ppm (CH₂CH₃) and a triplet at ~4.3–4.5 ppm (OCH₂). The propynyl group’s terminal proton resonates as a sharp singlet at ~2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 316.12) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and packing motifs .
Advanced Research Questions
Q. How can contradictions in NMR data for alkylated derivatives be resolved?
- Methodology : Discrepancies in alkylation site assignment (e.g., N1 vs. N3) are resolved using 2D NMR (¹H-¹H COSY, HSQC). For example, benzyl-substituted derivatives show methylene protons at 5.13–5.21 ppm for N1-alkylation, while acetamide fragments exhibit NH proton signals at 9.68–10.41 ppm . Cross-validation with X-ray structures or computational models (DFT) further clarifies regioselectivity .
Q. What computational methods predict electronic properties and reactivity?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) interactions. For pyrido[2,3-d]pyrimidines, HOMO-LUMO gaps of 3.91–4.10 eV indicate moderate reactivity, with nucleophilic sites localized at oxygen atoms . TD-DFT simulations align UV-vis absorption spectra with experimental data (λmax ~280–320 nm) .
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions during alkylation .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Workflow :
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile vs. DMF | +15% |
| Catalyst | TBAB (5 mol%) | +20% |
Q. What molecular docking strategies predict antimicrobial activity?
- Methodology : AutoDock Vina or Schrödinger Suite docks the compound into target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Pyrido[2,3-d]pyrimidines with propynyl groups show enhanced binding affinity (-9.2 kcal/mol) due to hydrophobic interactions with active-site residues . MD simulations (AMBER) validate stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
